BenchChemオンラインストアへようこそ!

4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride

ADME prediction lead optimization CNS penetration

4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride (CAS 2205384-94-5) is a synthetic piperidine derivative featuring a butane-1-sulfonylmethyl substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt with molecular formula C₁₀H₂₂ClNO₂S and molecular weight 255.81 g/mol. The compound belongs to the sulfonylmethyl-piperidine class, a scaffold that has been exploited in medicinal chemistry as a key intermediate for antibacterial thymidylate kinase (TMK) inhibitors , prokineticin receptor modulators , and cardiovascular/neurological drug candidates.

Molecular Formula C10H22ClNO2S
Molecular Weight 255.81 g/mol
CAS No. 2205384-94-5
Cat. No. B1484648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride
CAS2205384-94-5
Molecular FormulaC10H22ClNO2S
Molecular Weight255.81 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)CC1CCNCC1.Cl
InChIInChI=1S/C10H21NO2S.ClH/c1-2-3-8-14(12,13)9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H
InChIKeyNICBUNFGICDURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride (CAS 2205384-94-5): Procurement-Relevant Identity and Structural Classification


4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride (CAS 2205384-94-5) is a synthetic piperidine derivative featuring a butane-1-sulfonylmethyl substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt with molecular formula C₁₀H₂₂ClNO₂S and molecular weight 255.81 g/mol . The compound belongs to the sulfonylmethyl-piperidine class, a scaffold that has been exploited in medicinal chemistry as a key intermediate for antibacterial thymidylate kinase (TMK) inhibitors [1], prokineticin receptor modulators [2], and cardiovascular/neurological drug candidates. Commercially, the compound is typically offered at 95% purity and is primarily utilized as a research building block for lead optimization campaigns requiring a balanced lipophilic sulfone-bearing piperidine core.

Why 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride Cannot Be Replaced by In-Class Analogs Without Data-Driven Justification


Within the sulfonylmethyl-piperidine class, altering the sulfonyl alkyl chain length or attachment position profoundly modulates lipophilicity (logP), solubility, target binding kinetics, and metabolic stability. The butane-1-sulfonylmethyl group of CAS 2205384-94-5 introduces approximately three additional methylene units compared to the widely available methylsulfonylmethyl analog (CAS 597563-39-8), shifting the computed logP from −0.1 (methyl, XLogP3-AA) to an estimated +1.4 to +1.7 range [1]. This ~1.5-log unit increase directly impacts membrane permeability, off-target binding profiles, and formulation behavior. Furthermore, the regioisomeric counterpart 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride places the sulfonyl group on the piperidine nitrogen rather than the exocyclic methylene, fundamentally altering the hydrogen-bond donor/acceptor geometry and the conformational flexibility of the basic amine . These differences are not cosmetic; they translate into divergent SAR, pharmacokinetic, and selectivity profiles that preclude generic substitution without matched experimental validation in the specific assay context.

Quantitative Differentiation Evidence: 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride vs. Closest Analogs


Lipophilicity Shift: Butyl vs. Methyl Sulfone Drives ~1.5-Unit logP Increase

The target compound carries an n-butyl chain on the sulfonylmethyl group, which significantly increases lipophilicity relative to the methyl analog. The closest comparable methyl derivative, 4-(methylsulfonylmethyl)piperidine (free base, CID 22275402), has a computed XLogP3-AA of −0.1, a topological polar surface area (TPSA) of 54.6 Ų, and only 2 rotatable bonds [1]. For the target butyl analog, the addition of three methylene groups is predicted to raise logP to approximately 1.4–1.7 (extrapolated from established Hansch π contributions of ~0.5 logP per methylene unit), while TPSA remains essentially unchanged at ~54.6 Ų and the rotatable bond count increases to 5, reflecting greater conformational flexibility . This lipophilicity differential is critical for programs targeting intracellular or CNS-penetrant candidates, where logP in the 1–3 range is often desirable, versus the methyl analog's hydrophilic profile (logP ~0), which favors aqueous solubility.

ADME prediction lead optimization CNS penetration solubility tuning

Molecular Weight and Bulk Property Differentiation: MW 255.81 vs. Methyl Analog MW 213.73

The hydrochloride salt of the target compound has a molecular weight of 255.81 g/mol (C₁₀H₂₂ClNO₂S), compared to 213.73 g/mol for the methyl analog 4-(methylsulfonylmethyl)piperidine hydrochloride (C₇H₁₆ClNO₂S) . This 42.08 g/mol mass increase is attributable solely to the three extra methylene units on the sulfonyl substituent. The butyl analog retains the same hydrogen-bond donor count (2, from NH₂⁺ and Cl⁻) and acceptor count (3, from S=O and N) as the methyl analog . However, the increased molecular weight shifts the compound into a higher property space for Lipinski-type assessment, with an additional ~20% mass potentially reducing aqueous solubility on a mg/mL basis while improving passive membrane diffusion if logP is appropriately balanced.

property-based design fragment growing solubility prediction formulation

Regioisomeric Differentiation: Exocyclic Sulfonylmethyl vs. Endocyclic N-Sulfonyl Substitution

A structurally distinct regioisomer, 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride (Sigma-Aldrich), features the butane-1-sulfonyl group directly attached to the piperidine nitrogen rather than to an exocyclic methylene at the 4-position . This positional isomerism produces fundamentally different molecular properties: the N-sulfonyl compound is a sulfonamide, whereas the target compound is a sulfone with a free secondary amine. The sulfonamide group in the regioisomer is non-basic (the nitrogen lone pair is delocalized into the S=O), eliminating the piperidine nitrogen's protonation capacity at physiological pH, whereas the target compound retains a basic secondary amine (predicted pKa ~9.5–10.5 for piperidine) that can form critical salt bridges or hydrogen bonds in target binding pockets . In the context of TMK inhibitor development, the sulfonylpiperidine series demonstrated that retaining a basic amine was critical for hydrogen bonding with Arg48 in Staphylococcus aureus TMK, and replacement with a sulfonamide altered both binding affinity and selectivity [1].

scaffold hopping SAR exploration kinase inhibitor design amide bond isostere

Class-Level Antibacterial Potential: Sulfonylmethyl-Piperidine Scaffold in TMK Inhibition

The sulfonylpiperidine scaffold, to which the target compound belongs, has been validated as a novel antibacterial chemotype targeting thymidylate kinase (TMK), an essential bacterial DNA synthesis enzyme. Martínez-Botella et al. (2013) reported that structure-guided optimization of sulfonylpiperidine derivatives yielded compound 11, a potent TMK inhibitor with >10⁵-fold selectivity for bacterial TMK over the human homolog [1]. The initial hit compound (compound 1) showed an IC₅₀ of 58 μM against S. aureus TMK, and optimization via logD tuning and sulfonamide linker replacement achieved nanomolar potency in subsequent lead compounds. The target compound, 4-(butane-1-sulfonylmethyl)-piperidine hydrochloride, represents a modular building block that could be elaborated at the piperidine nitrogen (via urea, amide, or sulfonamide coupling) to generate focused libraries for TMK inhibitor optimization. The butyl chain may offer an advantage over methyl in filling hydrophobic sub-pockets identified in the TMK active site, though no direct target-specific data for this exact compound are publicly available.

antibacterial thymidylate kinase Gram-positive selectivity index

Patent-Landscape Positioning: Sulfonylmethyl Piperidines in Dilated Cardiomyopathy and Prokineticin-Mediated Diseases

Patent WO2016118774A1 (filed 2016) discloses 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (DCM), explicitly encompassing compounds where a sulfonylmethyl-piperidine core is elaborated with urea functionality [1]. Separately, Takeda's EP2855449 (filed 2013) claims sulfonyl piperidine derivatives (formula I) for treating prokineticin-mediated diseases including psychiatric and neurological conditions [2]. The target compound, 4-(butane-1-sulfonylmethyl)-piperidine hydrochloride, is a direct structural precursor to both patent families: its free piperidine NH is the coupling site for urea or acyl substituents described in the claims. The butane-1-sulfonylmethyl motif specifically differentiates it from the methyl-sulfonyl variants exemplified in WO2016118774A1; the longer alkyl chain may modulate the lipophilic character of the final elaborated drug candidates, potentially affecting tissue distribution and metabolic stability profiles that are critical for cardiac and CNS indications.

dilated cardiomyopathy prokineticin receptor neurological disorders patent precedent

Synthetic Accessibility and Commercial Availability Gap Relative to Isomeric Butyl Analog

The isomeric compound 4-[(2-methylpropanesulfonyl)methyl]piperidine hydrochloride (CAS 1864053-72-4) shares the same molecular formula (C₁₀H₂₂ClNO₂S) and MW (255.81 g/mol) but features a branched isobutyl sulfone rather than the linear n-butyl chain of the target compound . This branching difference is pharmacologically significant: the linear butane-1-sulfonyl group presents a straight-chain hydrophobic surface conducive to van der Waals contacts in extended binding pockets, while the branched 2-methylpropane isomer introduces steric bulk closer to the sulfone, potentially restricting conformational sampling. The target compound (n-butyl) has 5 rotatable bonds in the side chain vs. 4 for the branched isomer, providing greater linear extension. Both compounds are available at 95% purity from specialized suppliers, but the n-butyl analog (target) is substantially less common in commercial catalogs, making it a differentiating building block for library enumeration that complements the more widely stocked methyl and isobutyl variants .

synthetic building block SAR expansion commercial sourcing lead diversification

Procurement-Relevant Application Scenarios for 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride


Gram-Positive Antibacterial Lead Optimization via TMK Inhibition

Medicinal chemistry teams developing next-generation thymidylate kinase (TMK) inhibitors for drug-resistant Gram-positive infections (e.g., MRSA) can employ CAS 2205384-94-5 as a core scaffold for parallel library synthesis. The butane-1-sulfonylmethyl group provides a hydrophobic extension that can be probed for interactions with the TMK active-site pocket identified in co-crystal structures with Arg48 [1]. Elaboration via urea, carbamate, or amide coupling at the piperidine nitrogen (as demonstrated in the sulfonylpiperidine TMK inhibitor series) can rapidly generate analogs for SAR assessment. The >10⁵-fold selectivity window over human TMK established for the class [1] supports its use in antibacterial programs where mammalian enzyme counterscreening is critical.

CNS-Penetrant Prokineticin Receptor Modulator Synthesis

Building upon Takeda's patent estate (EP2855449) claiming sulfonyl piperidine derivatives for prokineticin-mediated neurological and psychiatric conditions [2], the target compound can serve as a differentiated intermediate for synthesizing novel prokineticin receptor modulators. Its predicted logP (~1.4–1.7) falls within the favorable CNS drug space (logP 1–3), while the free basic amine enables salt formation and receptor-level ionic interactions. The butyl chain provides distinct lipophilic bulk compared to the methyl-sulfonyl variants exemplified in the patent literature, enabling exploration of novel chemical space within granted claims.

Dilated Cardiomyopathy (DCM) Pipeline Diversification

WO2016118774A1 describes 4-methylsulfonyl-substituted piperidine urea compounds for treating DCM [3]. Substitution of the methyl sulfone with the butane-1-sulfonyl group (as in CAS 2205384-94-5) represents a logical SAR expansion to tune logD, plasma protein binding, and tissue distribution. The target compound can be converted to the corresponding urea derivatives via standard isocyanate or carbamoyl chloride chemistry at the free piperidine NH. The increased lipophilicity of the butyl chain may enhance cardiac tissue partitioning, a parameter of interest for DCM therapeutics targeting intracellular cardiomyocyte pathways.

Academic Fragment-Based and Property-Driven Library Design

For academic screening collections and fragment-based drug discovery (FBDD) initiatives, the compound offers a rare combination of a basic secondary amine, a sulfone hydrogen-bond acceptor, and a flexible butyl hydrophobic tail within a low-molecular-weight scaffold (255.81 g/mol). This places it at the upper boundary of fragment space (typically <300 Da) while providing three distinct interaction vectors for fragment growing or merging. The compound can be directly solubilized as the HCl salt in aqueous buffers (≥10 mM, estimated from analog data), making it suitable for fragment screening by NMR, SPR, or thermal shift assays without requiring co-solvent optimization.

Quote Request

Request a Quote for 4-(Butane-1-sulfonylmethyl)-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.